molecular formula C11H18F3NO4 B6149792 2-{[(tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid CAS No. 669056-97-7

2-{[(tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid

Cat. No.: B6149792
CAS No.: 669056-97-7
M. Wt: 285.3
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Description

2-{[(tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid is a compound that features a tert-butoxycarbonyl (BOC) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and ease of removal under mild conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction proceeds under aqueous conditions, forming the BOC-protected amino acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid involves the protection and deprotection of the amino group. The BOC group provides stability to the amino acid during synthesis and can be easily removed under acidic conditions. The resonance stabilization of the BOC group facilitates its cleavage, resulting in the formation of a carbocation that can be stabilized by elimination .

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butoxycarbonyl-L-alanine
  • N-tert-butoxycarbonyl-L-phenylalanine
  • N-tert-butoxycarbonyl-L-valine

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in the synthesis of peptides and other complex molecules where these properties are desirable .

Properties

CAS No.

669056-97-7

Molecular Formula

C11H18F3NO4

Molecular Weight

285.3

Purity

95

Origin of Product

United States

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